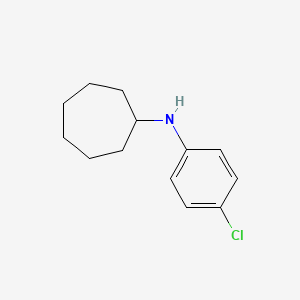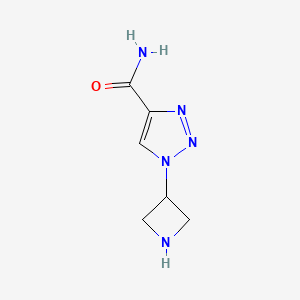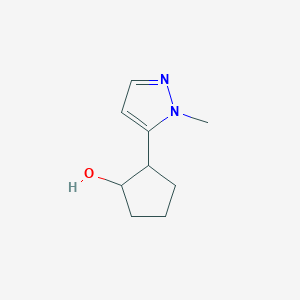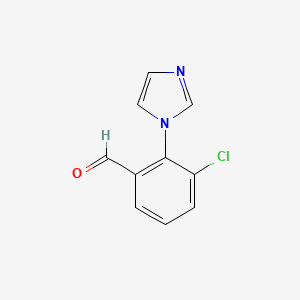
4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both pyrazole and thiazole rings
Métodos De Preparación
The synthesis of 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde typically involves multiple steps. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) and a solvent like ethanol under reflux conditions . Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde has been studied for various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in microbial cells. The compound may also interact with enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar compounds to 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde include other pyrazole and thiazole derivatives. These compounds often share similar biological activities but may differ in their potency and specificity. For example:
4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-YL)-6-methylpyrimidine: This compound has similar antimicrobial properties but may differ in its anti-inflammatory activity.
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives: These compounds are often used in the synthesis of pharmaceuticals and have shown various biological activities.
Propiedades
Fórmula molecular |
C9H8ClN3OS |
|---|---|
Peso molecular |
241.70 g/mol |
Nombre IUPAC |
4-chloro-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3OS/c1-5-3-6(2)13(12-5)9-11-8(10)7(4-14)15-9/h3-4H,1-2H3 |
Clave InChI |
UEYWSALZLHWRIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NC(=C(S2)C=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B13303233.png)





amine](/img/structure/B13303269.png)


![(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B13303288.png)


